molecular formula C25H29NO5 B11255356 3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one

3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B11255356
M. Wt: 423.5 g/mol
InChI Key: NKCAKSDLHCAXOG-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring. The compound also contains a piperidine moiety and methoxy groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperidine moiety: This step involves the reaction of the chromen-2-one intermediate with a piperidine derivative, often through nucleophilic substitution or addition reactions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as halides or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperature control to optimize reaction rates and selectivity. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: The compound is being explored for its potential therapeutic applications, such as in the treatment of cancer, neurodegenerative diseases, and cardiovascular disorders.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: It can modulate the activity of enzymes or receptors involved in various biological processes.

    Regulation of gene expression: The compound may influence the expression of genes related to inflammation, cell proliferation, and apoptosis.

    Antioxidant activity: It can scavenge free radicals and reduce oxidative stress, thereby protecting cells from damage.

Comparison with Similar Compounds

3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one can be compared with other similar compounds, such as:

    Coumarins: These compounds share the chromen-2-one core structure and exhibit similar biological activities.

    Flavonoids: These are polyphenolic compounds with antioxidant and anti-inflammatory properties.

    Piperidine derivatives: Compounds containing the piperidine moiety are known for their pharmacological activities, including analgesic and antipsychotic effects.

Properties

Molecular Formula

C25H29NO5

Molecular Weight

423.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(2-methylpiperidin-1-yl)methyl]chromen-2-one

InChI

InChI=1S/C25H29NO5/c1-15-7-5-6-12-26(15)14-19-20(27)10-9-18-16(2)23(25(28)31-24(18)19)17-8-11-21(29-3)22(13-17)30-4/h8-11,13,15,27H,5-7,12,14H2,1-4H3

InChI Key

NKCAKSDLHCAXOG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CC2=C(C=CC3=C2OC(=O)C(=C3C)C4=CC(=C(C=C4)OC)OC)O

Origin of Product

United States

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